(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate
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Overview
Description
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and is characterized by the presence of both an ester and a nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with an appropriate alcohol. One common method is to react 3,5-dinitrobenzoic acid with 4-ethoxy-4-oxobutan-2-ol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding ester .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: The major products are the corresponding amines.
Hydrolysis: The major products are 3,5-dinitrobenzoic acid and 4-ethoxy-4-oxobutan-2-ol
Scientific Research Applications
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester group can be hydrolyzed to release active metabolites that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of the 4-ethoxy-4-oxobutan-2-yl group.
Propyl 3,5-dinitrobenzoate: Similar in structure but with a propyl group instead of the 4-ethoxy-4-oxobutan-2-yl group.
Uniqueness
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate is unique due to the presence of the 4-ethoxy-4-oxobutan-2-yl group, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
79427-05-7 |
---|---|
Molecular Formula |
C13H14N2O8 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
[(2S)-4-ethoxy-4-oxobutan-2-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H14N2O8/c1-3-22-12(16)4-8(2)23-13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
InChI Key |
RHXFZZLJNVEORX-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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